molecular formula C11H15FO2 B12296522 4-(Benzyloxy)-3-fluorobutan-1-ol

4-(Benzyloxy)-3-fluorobutan-1-ol

Cat. No.: B12296522
M. Wt: 198.23 g/mol
InChI Key: PZNUBIIDQBUNFA-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-fluorobutan-1-ol is an organic compound that features a benzyloxy group, a fluorine atom, and a hydroxyl group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-fluorobutan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol and 3-fluorobutan-1-ol.

    Reaction Conditions:

    Industrial Production Methods: Industrial production may involve optimized reaction conditions, including the use of catalysts and solvents to enhance yield and purity. The process may also include purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-3-fluorobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can undergo reduction reactions to form alkanes or other reduced products.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

4-(Benzyloxy)-3-fluorobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-fluorobutan-1-ol involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.

    Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress and cellular signaling.

Comparison with Similar Compounds

    4-(Benzyloxy)phenol: Known for its use in the synthesis of dyes and depigmenting agents.

    3-Fluorobutan-1-ol: A simpler analog without the benzyloxy group, used in organic synthesis.

    Benzyloxybenzaldehyde: Used in the synthesis of Schiff base ligands and metal complexes.

Uniqueness: 4-(Benzyloxy)-3-fluorobutan-1-ol is unique due to the presence of both a benzyloxy group and a fluorine atom, which impart distinct chemical and physical properties. This combination makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H15FO2

Molecular Weight

198.23 g/mol

IUPAC Name

3-fluoro-4-phenylmethoxybutan-1-ol

InChI

InChI=1S/C11H15FO2/c12-11(6-7-13)9-14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2

InChI Key

PZNUBIIDQBUNFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(CCO)F

Origin of Product

United States

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